molecular formula C8H13F2NO B12279065 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

Cat. No.: B12279065
M. Wt: 177.19 g/mol
InChI Key: KBHSXFRYSJHXIG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-oxabicyclo[222]octan-4-amine is a chemical compound with the molecular formula C9H15F2NO It is characterized by the presence of a difluoromethyl group attached to a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves the reaction of a bicyclic precursor with a difluoromethylating agent. One common method is the reaction of 2-oxabicyclo[2.2.2]octane with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
  • 1,4-Diazabicyclo[2.2.2]octane

Uniqueness

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is unique due to the presence of both a difluoromethyl group and an oxygen atom in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C8H13F2NO/c9-6(10)8-3-1-7(11,2-4-8)5-12-8/h6H,1-5,11H2

InChI Key

KBHSXFRYSJHXIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)C(F)F

Origin of Product

United States

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